![molecular formula C10H13FN2 B2507426 [1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine CAS No. 2355919-10-5](/img/structure/B2507426.png)
[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the manipulation of pyridine moieties. For instance, in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a series of reactions including methoxylation, nucleophilic substitution, and bromination are employed to achieve the desired product . Although the exact synthesis of 1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine is not described, similar strategies could potentially be applied, considering the reactivity of the pyridine ring and the presence of a fluorine substituent which can influence the electronic properties of the ring.
Molecular Structure Analysis
The molecular structure of compounds containing a pyridine ring can be crucial for their biological activity. The presence of a fluorine atom on the pyridine ring, as in the case of 1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine, can affect the compound's binding affinity to biological targets due to the electronegativity of fluorine . The papers do not provide a direct analysis of this compound's structure, but the structural analysis of similar compounds suggests that small changes in the substitution pattern on the pyridine ring can lead to significant differences in biological activity and selectivity.
Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives can be complex due to the reactivity of the ring. The papers describe reactions such as ERK1/2 phosphorylation, which is a signal transduction process relevant to the biological activity of serotonin 5-HT1A receptor agonists . The specific chemical reactions of 1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine are not detailed, but it can be inferred that its reactivity would be influenced by the fluoropyridine moiety and the cyclobutyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of a fluorine atom can increase the lipophilicity of the compound, potentially affecting its solubility and membrane permeability . The papers do not provide specific data on the physical and chemical properties of 1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine, but they do mention properties such as solubility, metabolic stability, and penetration of similar compounds, which are important factors in drug development .
Scientific Research Applications
1. Potential in Antidepressant Drug Development
A study by Sniecikowska et al. (2019) highlights the development of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as “biased agonists” of serotonin 5-HT1A receptors, indicating potential applications in antidepressant drug development. One of the derivatives showed high efficacy as an antidepressant-like agent in preliminary in vivo studies, suggesting promising applications for compounds related to [1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine in mental health treatment (Sniecikowska et al., 2019).
2. Catalysis and Structural Effects in Chemistry
Research by Kerbib et al. (2020) discusses Ni(II) complexes involving ligands like N-((6-fluoropyridin-2-yl)methyl)(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine. These complexes have applications in catalyzing oxidation reactions and exploring structural effects in chemical processes (Kerbib et al., 2020).
3. Synthesis of Structurally Diverse Compounds
The work of Froelich et al. (1996) on asymmetric synthesis using 2-cyano-6-phenyloxazolopiperidine provides insights into the synthesis of a variety of 2-(1-aminoalkyl) piperidines, a process potentially applicable to the synthesis of this compound and its derivatives for diverse applications (Froelich et al., 1996).
Safety and Hazards
The safety information for [1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine indicates that it has the GHS05 and GHS07 pictograms . The signal word is “Danger” and the hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[1-(6-fluoropyridin-2-yl)cyclobutyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-4-1-3-8(13-9)10(7-12)5-2-6-10/h1,3-4H,2,5-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVQDUBXKSZHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=NC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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